Cas no 1781023-08-2 (1-(5-fluoropyridin-3-yl)propan-2-ol)

1-(5-fluoropyridin-3-yl)propan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1-(5-fluoropyridin-3-yl)propan-2-ol
- 1781023-08-2
- EN300-1867996
-
- インチ: 1S/C8H10FNO/c1-6(11)2-7-3-8(9)5-10-4-7/h3-6,11H,2H2,1H3
- InChIKey: HMHIRVSXJZZQLE-UHFFFAOYSA-N
- SMILES: FC1=CN=CC(=C1)CC(C)O
計算された属性
- 精确分子量: 155.074642105g/mol
- 同位素质量: 155.074642105g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 121
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1
- トポロジー分子極性表面積: 33.1Ų
1-(5-fluoropyridin-3-yl)propan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1867996-0.1g |
1-(5-fluoropyridin-3-yl)propan-2-ol |
1781023-08-2 | 0.1g |
$615.0 | 2023-09-18 | ||
Enamine | EN300-1867996-5.0g |
1-(5-fluoropyridin-3-yl)propan-2-ol |
1781023-08-2 | 5g |
$3520.0 | 2023-06-01 | ||
Enamine | EN300-1867996-0.05g |
1-(5-fluoropyridin-3-yl)propan-2-ol |
1781023-08-2 | 0.05g |
$587.0 | 2023-09-18 | ||
Enamine | EN300-1867996-2.5g |
1-(5-fluoropyridin-3-yl)propan-2-ol |
1781023-08-2 | 2.5g |
$1370.0 | 2023-09-18 | ||
Enamine | EN300-1867996-0.5g |
1-(5-fluoropyridin-3-yl)propan-2-ol |
1781023-08-2 | 0.5g |
$671.0 | 2023-09-18 | ||
Enamine | EN300-1867996-1.0g |
1-(5-fluoropyridin-3-yl)propan-2-ol |
1781023-08-2 | 1g |
$1214.0 | 2023-06-01 | ||
Enamine | EN300-1867996-10.0g |
1-(5-fluoropyridin-3-yl)propan-2-ol |
1781023-08-2 | 10g |
$5221.0 | 2023-06-01 | ||
Enamine | EN300-1867996-0.25g |
1-(5-fluoropyridin-3-yl)propan-2-ol |
1781023-08-2 | 0.25g |
$642.0 | 2023-09-18 | ||
Enamine | EN300-1867996-10g |
1-(5-fluoropyridin-3-yl)propan-2-ol |
1781023-08-2 | 10g |
$3007.0 | 2023-09-18 | ||
Enamine | EN300-1867996-5g |
1-(5-fluoropyridin-3-yl)propan-2-ol |
1781023-08-2 | 5g |
$2028.0 | 2023-09-18 |
1-(5-fluoropyridin-3-yl)propan-2-ol 関連文献
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
1-(5-fluoropyridin-3-yl)propan-2-olに関する追加情報
1-(5-Fluoropyridin-3-yl)Propan-2-ol: A Comprehensive Overview
1-(5-Fluoropyridin-3-yl)propan-2-ol, also known by its CAS number 1781023-08-2, is a versatile organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a fluorinated pyridine ring with a hydroxyl-substituted propane moiety. The presence of the fluorine atom in the pyridine ring introduces interesting electronic and steric properties, making it a valuable building block in organic synthesis.
The synthesis of 1-(5-fluoropyridin-3-yl)propan-2-ol typically involves multi-step processes, often starting from 5-fluoropyridine or its derivatives. Recent advancements in catalytic asymmetric synthesis have enabled the efficient production of this compound with high enantiomeric excess, which is crucial for its applications in chiral drug discovery. Researchers have also explored alternative routes using microwave-assisted reactions and continuous flow chemistry to enhance yield and reduce reaction time.
In terms of applications, 1-(5-fluoropyridin-3-yl)propan-2-ol has shown promise as an intermediate in the synthesis of bioactive molecules. For instance, it has been used as a key precursor in the development of novel kinase inhibitors, which are critical targets in cancer therapy. Additionally, this compound has been employed in the design of agrochemicals with improved selectivity and efficacy against various pests and pathogens.
The pharmacological properties of 1-(5-fluoropyridin-3-yl)propan-2-ol have been extensively studied in recent years. Preclinical studies have demonstrated its ability to modulate cellular signaling pathways involved in inflammation and neurodegenerative diseases. Furthermore, computational modeling techniques have been utilized to predict its binding affinities to various protein targets, providing valuable insights into its potential therapeutic applications.
From a materials science perspective, 1-(5-fluoropyridin-3-yl)propan-2-ol has been investigated as a component in advanced materials such as polymers and liquid crystals. Its unique electronic properties make it a candidate for applications in optoelectronic devices and sensors. Recent breakthroughs in nanotechnology have also highlighted its potential as a stabilizing agent for nanoparticles used in drug delivery systems.
In conclusion, 1-(5-fluoropyridin-3-y)l)propan-2-ol) is a multifaceted compound with a wide range of applications across diverse scientific disciplines. Its continued exploration will undoubtedly lead to new discoveries and innovations in the years to come.
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